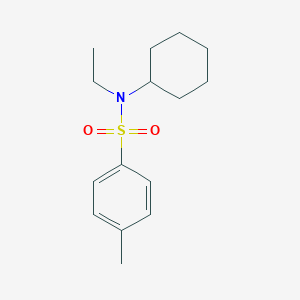![molecular formula C10H11ClN4OS B239961 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)
4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound inhibits the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This inhibition leads to the disruption of the fungal cell membrane, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to humans and animals. However, studies have suggested that this compound may have some biochemical and physiological effects. For example, it has been shown to inhibit the activity of some enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in lab experiments is its excellent antifungal activity. This makes it a potential candidate for the development of new fungicides. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. One of the most promising directions is the development of new fungicides based on this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, research on the synthesis of analogs of this compound may lead to the development of new compounds with improved properties.
Métodos De Síntesis
The synthesis of 4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be achieved using different methods. One of the most common methods is the reaction of 4-chloro-3-methylphenol with sodium hydroxide to form the sodium salt, which is then reacted with 4-amino-5-(methylthio)-1H-1,2,4-triazole-3-thiol to yield the desired compound.
Aplicaciones Científicas De Investigación
4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. One of the most promising applications is its use as a fungicide. Studies have shown that this compound exhibits excellent antifungal activity against different strains of fungi, making it a potential candidate for the development of new fungicides.
Propiedades
Fórmula molecular |
C10H11ClN4OS |
|---|---|
Peso molecular |
270.74 g/mol |
Nombre IUPAC |
4-amino-3-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H11ClN4OS/c1-6-4-7(2-3-8(6)11)16-5-9-13-14-10(17)15(9)12/h2-4H,5,12H2,1H3,(H,14,17) |
Clave InChI |
CHINMOARWFJATM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=NNC(=S)N2N)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=NNC(=S)N2N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)


![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)

![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
